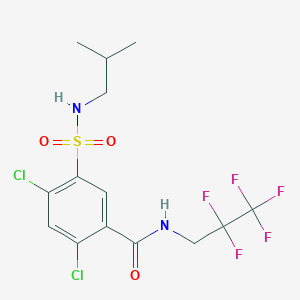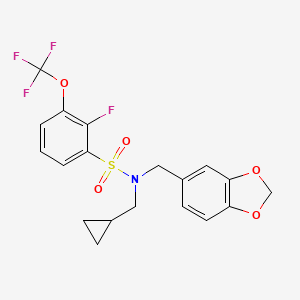![molecular formula C12H16FNO5S B7433301 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine](/img/structure/B7433301.png)
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine, also known as FSPEM, is a chemical compound that has gained attention in scientific research due to its potential use as a tool in various applications. FSPEM is a derivative of morpholine and has a fluorosulfonyloxyphenoxyethyl group attached to it.
作用机制
The mechanism of action of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine is not fully understood, but it is believed to involve the binding of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine to specific proteins. This binding can lead to changes in protein structure and function, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been shown to have various biochemical and physiological effects. For example, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine in lab experiments is its versatility. 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine can be used as a fluorescent probe, a tool for studying protein structure and function, and a potential therapeutic agent. Additionally, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research involving 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to develop new derivatives of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine that have improved properties, such as increased selectivity for specific proteins or improved fluorescent properties. Additionally, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine could be used in combination with other compounds to create novel therapies for various diseases.
合成方法
The synthesis of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine involves a series of chemical reactions. The first step is the reaction between 4-fluorophenol and ethylene oxide to produce 4-(2-hydroxyethoxy)phenol. The second step involves the reaction between 4-(2-hydroxyethoxy)phenol and sulfur trioxide to produce 4-(2-hydroxyethoxy)phenylsulfonic acid. The third step is the reaction between 4-(2-hydroxyethoxy)phenylsulfonic acid and morpholine to produce 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine.
科学研究应用
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been used in various scientific research applications, including as a fluorescent probe for detecting the presence of metal ions in biological systems. 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has also been used as a tool for studying the structure and function of proteins. Additionally, 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has been used as a potential therapeutic agent for the treatment of cancer and other diseases.
属性
IUPAC Name |
4-[2-(4-fluorosulfonyloxyphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO5S/c13-20(15,16)19-12-3-1-11(2-4-12)18-10-7-14-5-8-17-9-6-14/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZQTRZAOGEJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-nitro-5-[(5-phenoxypyridin-2-yl)methylcarbamoyl]benzoate](/img/structure/B7433228.png)
![N-(2-chloro-5-iodophenyl)-2-[2-(difluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7433237.png)
![Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate](/img/structure/B7433238.png)
![Ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]quinoline-2-carboxylate](/img/structure/B7433245.png)
![Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate](/img/structure/B7433260.png)


![2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B7433278.png)
![N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methyl-3-(2,2,3,3,3-pentafluoropropoxy)propanamide](/img/structure/B7433281.png)
![3-(cyclopropylmethylsulfonyl)-2,6-difluoro-N-[(4-iodophenyl)methyl]benzamide](/img/structure/B7433288.png)
![Ethyl 2-[4-(3-methylsulfonylphenoxy)anilino]-3-nitropyridine-4-carboxylate](/img/structure/B7433307.png)
![ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate](/img/structure/B7433315.png)
![Ethyl 4-tert-butyl-6-[(5-phenoxypyridin-2-yl)methylamino]pyrimidine-2-carboxylate](/img/structure/B7433322.png)